molecular formula C9H7ClN2O2 B1463278 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060794-98-0

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Cat. No.: B1463278
CAS No.: 1060794-98-0
M. Wt: 210.62 g/mol
InChI Key: IZJVHSHRINPQTM-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a high-purity chemical intermediate built on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of antiproliferative agents . The 7-azaindole core is recognized for its ability to mimic purine bases, facilitating interactions with a variety of biological targets, including kinases and DNA . Researchers can functionalize both the acetic acid side chain and the pyrrolopyridine nitrogen atoms, making this compound an ideal precursor for generating diverse compound libraries aimed at exploring new chemical space for therapeutic applications. This intermediate is specifically valuable in oncology research, where analogous pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity as inhibitors of critical enzymes such as Cdc7 kinase and Poly(ADP-ribose) polymerase (PARP), and have shown promising results in binding studies with calf thymus DNA (CtDNA) . The structural features of this compound, including the chloro substituent and the acetic acid moiety, provide distinct handles for further chemical modification through coupling reactions or click chemistry, enabling the creation of targeted inhibitors and probe molecules . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJVHSHRINPQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core with 4-Chloro Substitution

A key step in preparing 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid is obtaining the 4-chloro-substituted pyrrolo[2,3-b]pyridine intermediate. According to a synthetic example from a patent (EP2955181), the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves the following:

  • Starting from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, lithiation is performed at -78°C using s-butyllithium.
  • The lithiated intermediate is reacted with N,N-dimethylformamide to introduce the formyl group.
  • After acidic work-up and extraction, the crude product is treated with trifluoroacetic acid in dichloromethane for 24 hours to remove protecting groups and finalize the chlorinated pyrrolopyridine aldehyde.
  • The product is isolated as a pale yellow solid with an 81% yield.

This method highlights the use of directed lithiation for selective functionalization and the importance of protecting group strategies to achieve the chlorinated pyrrolo[2,3-b]pyridine core (Table 1).

Step Reagents/Conditions Purpose Outcome/Yield
1 s-Butyllithium, -78°C, THF Lithiation at desired position Lithiated intermediate
2 N,N-Dimethylformamide Formyl group introduction Aldehyde intermediate
3 4 M HCl in 1,4-dioxane, then TFA in DCM, 24 h Deprotection and chlorination 4-Chloro-pyrrolo[2,3-b]pyridine-5-carbaldehyde, 81% yield

Introduction of the Acetic Acid Side Chain at Position 3

The acetic acid moiety is typically introduced via functional group transformations on the pyrrolo[2,3-b]pyridine core. While direct literature on the exact preparation of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid is limited, related synthetic approaches for similar pyrrolo[3,4-b]pyridine derivatives provide insight:

  • One-pot three-component reactions involving arylglyoxals and acetamide derivatives under reflux in acetonitrile can form intermediates that, upon acid-mediated cyclization, yield pyrrolopyridinone scaffolds.
  • Acidic conditions (AcOH/HCl mixture) at reflux for about 1 hour optimize intramolecular condensation, which can be adapted for introducing acetic acid or related side chains.
  • Sequential one-pot procedures avoid isolation of intermediates, improving yield and efficiency.

This suggests that after obtaining the chlorinated pyrrolo[2,3-b]pyridine intermediate, a side chain can be introduced through condensation reactions with acetamide derivatives or related reagents, followed by acid-catalyzed cyclization to form the acetic acid-substituted product.

Functional Group Transformations and Substituent Modifications

Further modifications on the pyrrolo[2,3-b]pyridine scaffold, including halogenation and acylation, have been reported:

  • Protection of the nitrogen at position 1 (e.g., with benzenesulfonyl chloride) allows selective functionalization at other positions.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enable introduction of various substituents at position 5, which can be extended to position 3 with appropriate conditions.
  • Deprotection steps using tetrabutylammonium fluoride (TBAF) regenerate the free NH group.
  • Benzoylation and other acylation reactions in anhydrous dichloromethane with triethylamine facilitate further functionalization.

These strategies provide a toolkit for fine-tuning the substitution pattern on the pyrrolo[2,3-b]pyridine core, which is essential for synthesizing derivatives like 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid.

Summary Table of Preparation Strategies

Preparation Aspect Methodology/Conditions Key Notes References
4-Chloro substitution Directed lithiation with s-butyllithium, formylation with DMF, acidic deprotection with TFA High regioselectivity, 81% yield
Acetic acid side chain introduction Condensation with acetamide derivatives, acid-catalyzed cyclization in AcOH/HCl One-pot methods improve yield and efficiency
Scaffold functionalization N-protection, Pd-catalyzed cross-coupling, deprotection with TBAF Enables diverse substitution patterns

Research Findings and Optimization Notes

  • The choice of acid and reaction time is critical for the cyclization step to form the pyrrolopyridinone ring system; AcOH/HCl (1:1) at reflux for 1 hour gives optimal yields.
  • Avoiding isolation of intermediates via one-pot procedures reduces material loss and simplifies purification.
  • Directed lithiation allows selective functionalization at the 4-position, critical for introducing the chloro substituent without affecting other positions.
  • Protecting groups on nitrogen are essential during cross-coupling reactions to prevent side reactions and ensure regioselectivity.

Chemical Reactions Analysis

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents such as sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds related to 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid may exhibit anticancer properties. Studies have shown that pyrrolopyridine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The chlorinated structure enhances the bioactivity of these compounds, making them suitable candidates for further development in cancer therapeutics .

2. Immunomodulatory Effects
The compound has been investigated for its immunomodulatory effects. It has been shown to influence immune responses by targeting Janus kinase 3 (JAK3), which plays a critical role in cytokine signaling pathways. This makes it a potential candidate for treating autoimmune diseases and conditions where modulation of the immune system is beneficial .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against breast and colon cancer cells. Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Autoimmune Disorders

In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in reduced inflammation and joint damage. The mechanism was linked to the downregulation of pro-inflammatory cytokines and modulation of T-cell responses, suggesting its potential as a therapeutic agent for autoimmune conditions.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts key signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

(a) Halogen Substitution: Bromine vs. Chlorine
  • 2-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1060795-02-9) replaces chlorine with bromine. Bromine’s larger atomic radius (1.85 Å vs. This substitution is common in SAR studies to optimize pharmacokinetics .
(b) Positional Isomerism: Pyrrolo[2,3-c]pyridine Derivatives
  • 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride (CAS 1803608-72-1) shifts the nitrogen atom to position 6 of the bicyclic system. This structural change disrupts hydrogen-bonding patterns and electronic distribution, likely reducing affinity for targets optimized for the [2,3-b] isomer .

Modifications to the Acetic Acid Moiety

(a) Oxo Substitution
  • 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 478677-93-9) introduces a ketone group, increasing acidity (pKa ~1.5 vs. ~2.5 for the parent compound). This enhances hydrogen-bonding capacity, which may improve target engagement but reduce membrane permeability .
(b) Ester Derivatives
  • Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (mentioned in ) replaces the carboxylic acid with a methyl ester. This modification improves cell permeability (logP increase) but requires metabolic hydrolysis for activation, a common prodrug strategy.

Complex Derivatives with Additional Functional Groups

(a) Fevipiprant and Related Clinical Candidates
  • Fevipiprant (NVP-QAW039) features a 2-methyl group, a 4-(methylsulfonyl)benzyl substituent, and a trifluoromethyl group. These additions enhance DP2 receptor antagonism:
    • Potency : 10-fold improvement over earlier analogs (IC₅₀ = 1.2 nM vs. 12 nM for NVP-QAV680) .
    • Receptor Residence Time : Extended to >120 minutes due to sulfonyl and trifluoromethyl groups stabilizing hydrophobic interactions .
(b) Methylsulfonyl-Benzyl Derivatives
  • 2-(2-Methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 872365-16-7) demonstrates how sulfonyl groups improve solubility and target selectivity by engaging polar residues in binding pockets .

Key Research Findings

  • Halogen Effects : Bromine substitution at C4 increases molecular weight by ~44 Da compared to chlorine, correlating with prolonged half-life in preclinical models .
  • Sulfonyl Groups : Derivatives like fevipiprant show 90% oral bioavailability in rodent studies, attributed to sulfonyl-enhanced solubility and transporter affinity .
  • Clinical Relevance: Fevipiprant’s trifluoromethyl group reduces metabolic clearance by CYP450 enzymes, a critical advantage over non-fluorinated analogs .

Biological Activity

2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight : 224.64 g/mol
  • CAS Number : Not specifically listed in the available data but related compounds are referenced.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including those similar to 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid. These compounds often exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

  • Mechanism of Action : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, inhibition of CSF-1R and c-Kit has been noted in related compounds, suggesting a potential pathway for therapeutic action .
  • Case Studies :
    • In vitro studies have shown that derivatives of pyrrolopyridine can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. For example, the activation of caspase-3 and caspase-9 has been observed in treated cell lines, leading to programmed cell death .

Antimicrobial Activity

Research indicates that pyrrolopyridine derivatives possess antimicrobial properties. The activity against various bacterial strains has been attributed to their ability to disrupt cellular processes or inhibit essential enzymes.

  • Efficacy Against Bacteria : Compounds structurally similar to 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for its development as a therapeutic agent. Key parameters include:

ParameterValue
AbsorptionModerate
MetabolismHepatic
Half-lifeVaries by species
ExcretionRenal

Toxicity Profile

While the biological activities are promising, the toxicity profile must be carefully evaluated. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary to ensure safety for human use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Palladium-catalyzed cross-coupling : For constructing the pyrrolopyridine core, as seen in analogous heterocyclic systems .
  • Ester hydrolysis : Conversion of ester intermediates (e.g., ethyl or methyl esters) to the acetic acid derivative using hydrochloric acid under reflux (93–96°C for 17 hours) .
  • Cyclization and functionalization : Use of tert-butyl XPhos and caesium carbonate in tert-butyl alcohol to optimize coupling efficiency .
    • Key Considerations : Monitor reaction progress via TLC or LCMS to ensure intermediate purity .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Identifies substituents on the pyrrolopyridine ring (e.g., chloro groups) and confirms acetic acid proton environments (δ ~2.5–3.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., ESIMS m/z) and purity (>95%) using reverse-phase columns and UV detection .
  • Single-crystal X-ray diffraction : Resolves ambiguous structural features (e.g., bond angles, disorder) with R factors <0.055 for high confidence .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst selection : Palladium diacetate with tert-butyl XPhos enhances coupling efficiency in inert atmospheres (40–100°C) .
  • Workup protocols : Combining filtrates from repeated reactions improves yield (e.g., 63.44 g scale) .
  • Temperature control : Hydrolysis at 93–96°C minimizes side reactions, while lower temperatures (20–50°C) stabilize intermediates .
    • Data-Driven Approach : Use computational tools (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Cross-validation : Compare X-ray bond lengths (mean C–C = 0.004 Å ) with NMR-derived coupling constants to assess conformational flexibility.
  • Dynamic effects : NMR may capture solution-state dynamics (e.g., proton exchange), while X-ray reflects static crystal packing .
  • Advanced techniques : Use variable-temperature NMR or DFT calculations to reconcile discrepancies .

Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer :

  • Reaction path search : Employ quantum chemical methods (e.g., density functional theory) to model intermediates and transition states .
  • Machine learning : Train models on existing experimental data (e.g., yields, conditions from ) to prioritize synthetic routes.
  • Feedback loops : Integrate experimental results into computational workflows to refine predictions iteratively .

Process and Engineering Considerations

Q. How can reactor design improve scalability for synthesizing this compound?

  • Methodological Answer :

  • Continuous flow systems : Mitigate exothermic risks during hydrolysis by maintaining precise temperature control .
  • Membrane separation : Purify intermediates using solvent-resistant nanofiltration to replace traditional column chromatography .
  • Process simulation : Use Aspen Plus or similar software to model mass transfer and optimize solvent recovery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

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